2-((5-(3-(thiophen-2-yl)ureido)-1,3,4-thiadiazol-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide
CAS No.: 1327391-40-1
VCID: VC7557418
Molecular Formula: C16H12F3N5O2S3
Molecular Weight: 459.48
* For research use only. Not for human or veterinary use.

Description |
The compound 2-((5-(3-(thiophen-2-yl)ureido)-1,3,4-thiadiazol-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide is a complex organic molecule that belongs to the class of thiadiazole derivatives. Thiadiazoles are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities . This specific compound integrates a thiadiazole ring, a thiophenyl group, and a trifluoromethylphenyl moiety, which contribute to its potential biological activity and interaction with various molecular targets. Synthesis MethodologyThe synthesis of thiadiazole derivatives often involves multiple steps, including the formation of the thiadiazole ring and the incorporation of ureido and acetamide groups. Common conditions include the use of bases like potassium carbonate and solvents such as acetone or dimethylformamide (DMF) . The specific synthesis of 2-((5-(3-(thiophen-2-yl)ureido)-1,3,4-thiadiazol-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide would likely follow similar methodologies, with careful control of reaction conditions to ensure high yields and purity. Potential Biological ActivitiesThiadiazole derivatives are recognized for their broad range of biological activities:
Research Findings and Future DirectionsWhile specific research findings on 2-((5-(3-(thiophen-2-yl)ureido)-1,3,4-thiadiazol-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide are not detailed in the available literature, its structural features suggest potential applications in medicinal chemistry. Further studies would be necessary to elucidate its specific biological activities and mechanisms of action. Data TablesGiven the lack of specific data on this compound, we can provide a general overview of the types of data that might be relevant for thiadiazole derivatives:
|
||||||||||||
---|---|---|---|---|---|---|---|---|---|---|---|---|---|
CAS No. | 1327391-40-1 | ||||||||||||
Product Name | 2-((5-(3-(thiophen-2-yl)ureido)-1,3,4-thiadiazol-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide | ||||||||||||
Molecular Formula | C16H12F3N5O2S3 | ||||||||||||
Molecular Weight | 459.48 | ||||||||||||
IUPAC Name | 2-[[5-(thiophen-2-ylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide | ||||||||||||
Standard InChI | InChI=1S/C16H12F3N5O2S3/c17-16(18,19)9-4-1-2-5-10(9)20-11(25)8-28-15-24-23-14(29-15)22-13(26)21-12-6-3-7-27-12/h1-7H,8H2,(H,20,25)(H2,21,22,23,26) | ||||||||||||
Standard InChIKey | NPFDTUPXPCMUQU-UHFFFAOYSA-N | ||||||||||||
SMILES | C1=CC=C(C(=C1)C(F)(F)F)NC(=O)CSC2=NN=C(S2)NC(=O)NC3=CC=CS3 | ||||||||||||
Solubility | not available | ||||||||||||
PubChem Compound | 56763860 | ||||||||||||
Last Modified | Aug 19 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume